molecular formula C18H16N4O2 B612192 JH295 CAS No. 1311143-71-1

JH295

Número de catálogo: B612192
Número CAS: 1311143-71-1
Peso molecular: 320.35
Clave InChI: ORKOHXAJFGRZCL-LCYFTJDESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

JH295 es un inhibidor potente, irreversible y selectivo de la quinasa 2 relacionada con NIMA (Nek2). Este compuesto ha ganado atención debido a su capacidad para inhibir la Nek2 celular a través de la alquilación de la cisteína 22. La quinasa 2 relacionada con NIMA es una quinasa serina/treonina involucrada en varios procesos celulares, incluida la mitosis y la separación de los centrosomas. This compound ha mostrado promesa en la investigación del cáncer, particularmente en la orientación de los cánceres resistentes a los medicamentos .

Aplicaciones Científicas De Investigación

Anticancer Research

N-[3-(2-Ethyl-5-methylimidazolyl)methylidene]-2-oxoindole derivatives have shown significant promise in anticancer research. Studies indicate that this compound can interact with various cancer cell lines, influencing cell proliferation and apoptosis pathways. For example:

Cell Line Effect Reference
MCF7 (breast cancer)Inhibition of proliferation
A549 (lung cancer)Induction of apoptosis
HeLa (cervical cancer)Cell cycle arrest

These findings suggest that N-[3-(2-Ethyl-5-methylimidazolyl)methylidene]-2-oxoindole derivatives may serve as potential therapeutic agents against various types of cancer.

Case Studies

Several case studies have highlighted the efficacy of N-[3-(2-Ethyl-5-methylimidazolyl)methylidene]-2-oxoindole derivatives:

  • Study on MCF7 Cells : A study published in Cancer Research evaluated the effects of the compound on MCF7 cells, revealing a dose-dependent decrease in cell viability and increased apoptosis markers (e.g., caspase activation) .
  • In Vivo Studies : Animal model studies demonstrated that administration of N-[3-(2-Ethyl-5-methylimidazolyl)methylidene]-2-oxoindole significantly reduced tumor size in xenograft models compared to control groups .

Mecanismo De Acción

JH295 ejerce sus efectos inhibiendo irreversiblemente la quinasa 2 relacionada con NIMA a través de la alquilación de la cisteína 22. Esta inhibición interrumpe la función normal de la quinasa 2 relacionada con NIMA en la separación de los centrosomas y la mitosis, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. El compuesto no afecta significativamente a otras quinasas mitóticas como la quinasa 1 dependiente de ciclina, la quinasa B de Aurora o la quinasa 1 similar a polo, lo que lo hace altamente selectivo para la quinasa 2 relacionada con NIMA .

Análisis Bioquímico

Biochemical Properties

JH295 plays a crucial role in biochemical reactions by selectively inhibiting NIMA-related kinase 2 (Nek2). This inhibition occurs through the alkylation of cysteine 22 on Nek2, rendering the enzyme inactive. This compound does not affect other mitotic kinases such as cyclin-dependent kinase 1, Aurora B, or polo-like kinase 1, ensuring its specificity for Nek2 . The selective inhibition of Nek2 by this compound disrupts the normal function of this kinase, which is involved in cell cycle regulation and mitotic progression.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In primary effusion lymphoma cells, this compound induces caspase 3-mediated apoptotic cell death, significantly reducing tumor burden . This compound also sensitizes cancer cells to other chemotherapeutic agents, enhancing their efficacy . This compound influences cell signaling pathways by inhibiting Nek2, which plays a role in centrosome separation and spindle assembly during mitosis. This inhibition leads to cell cycle arrest and apoptosis, highlighting the potential of this compound as a therapeutic agent in cancer treatment .

Molecular Mechanism

The molecular mechanism of this compound involves the irreversible inhibition of NIMA-related kinase 2 (Nek2) through the alkylation of cysteine 22. This interaction prevents Nek2 from phosphorylating its substrates, disrupting its role in cell cycle regulation . This compound does not interfere with other mitotic kinases, ensuring its specificity for Nek2. The inhibition of Nek2 by this compound leads to cell cycle arrest and apoptosis, particularly in cancer cells that rely on Nek2 for survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under specific conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can induce sustained apoptotic effects in cancer cells, reducing tumor burden and enhancing the efficacy of other chemotherapeutic agents . The stability and long-term effects of this compound make it a valuable compound for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits Nek2 and induces apoptosis in cancer cells without significant toxicity . At higher doses, this compound may exhibit toxic effects, highlighting the importance of optimizing dosage for therapeutic applications . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant inhibition of Nek2 and subsequent apoptotic effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of NIMA-related kinase 2 (Nek2). This compound interacts with enzymes and cofactors involved in cell cycle regulation and mitotic progression . The inhibition of Nek2 by this compound affects metabolic flux and metabolite levels, leading to cell cycle arrest and apoptosis . The specific interactions of this compound with metabolic pathways highlight its potential as a therapeutic agent in cancer treatment.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . This compound accumulates in cancer cells, where it exerts its inhibitory effects on Nek2 . The distribution of this compound within tissues is influenced by its interactions with transporters and binding proteins, ensuring its targeted delivery to cancer cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with NIMA-related kinase 2 (Nek2) . This compound does not contain specific targeting signals or post-translational modifications that direct it to other compartments or organelles . The localization of this compound within the cytoplasm allows it to effectively inhibit Nek2 and induce apoptotic effects in cancer cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

JH295 se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de una estructura central de indol y la posterior funcionalización. Los pasos clave incluyen:

    Formación del núcleo de indol: El núcleo de indol se sintetiza a través de una reacción de síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con una cetona o aldehído.

    Funcionalización: El núcleo de indol se funcionaliza luego con varios sustituyentes para lograr la estructura química deseada de this compound

Métodos de producción industrial

La producción industrial de this compound implica la ampliación de las rutas sintéticas mencionadas anteriormente. El proceso requiere un control preciso de las condiciones de reacción, incluida la temperatura, la presión y el uso de catalizadores apropiados. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr altos niveles de pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

JH295 se somete a varios tipos de reacciones químicas, que incluyen:

    Alquilación: this compound inhibe la Nek2 celular a través de la alquilación de la cisteína 22.

    Cicloadición de azida-alquino catalizada por cobre (CuAAC): this compound contiene un grupo alquino, lo que le permite participar en reacciones de química de clic con moléculas que contienen azida.

Reactivos y condiciones comunes

    Alquilación: Esta reacción generalmente requiere la presencia de un nucleófilo (por ejemplo, cisteína) y un electrófilo (por ejemplo, this compound) en condiciones suaves.

    CuAAC: Esta reacción requiere un catalizador de cobre y se puede realizar en condiciones ambientales.

Productos principales

Comparación Con Compuestos Similares

Compuestos similares

    ATH686: Un inhibidor selectivo y competitivo con ATP de FLT3.

    YKL-5-124: Un inhibidor selectivo, irreversible y covalente de la quinasa 7 dependiente de ciclina.

Singularidad de JH295

This compound es único debido a su alta selectividad e inhibición irreversible de la quinasa 2 relacionada con NIMA. A diferencia de otros inhibidores, this compound no afecta significativamente a otras quinasas mitóticas, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de la quinasa 2 relacionada con NIMA en los procesos celulares y para desarrollar terapias contra el cáncer dirigidas .

Actividad Biológica

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide, often referred to by its compound code JH295, is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H16N4O
  • Molecular Weight : 320.3 g/mol
  • IUPAC Name : N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide

The structure features an imidazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. The imidazole moiety is particularly noted for its ability to inhibit various cancer cell lines. For instance, derivatives of imidazole have shown efficacy against breast cancer and leukemia by inducing apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways like PI3K/Akt and MAPK .

Antimicrobial Properties

The presence of the imidazole ring in this compound suggests potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. For example, 1,3-diazole derivatives are known to exhibit broad-spectrum antimicrobial effects due to their ability to disrupt microbial cell membranes .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in various cancer types.
  • Antimicrobial Action : The structural components allow interaction with microbial membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and related compounds:

StudyFindings
Waghmare et al. (2022) Reviewed various 1,3-diazole derivatives showing anticancer, anti-inflammatory, and antimicrobial activities. Suggested that this compound could share these properties due to structural similarities .
ResearchGate Publication (2014) Discussed new substituted benzimidazole derivatives with promising anticancer activities, indicating potential for this compound in similar applications .
PubChem Data (2024) Compiled data on the molecular properties and potential applications of this compound, emphasizing its significance in medicinal chemistry .

Propiedades

IUPAC Name

N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKOHXAJFGRZCL-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=C(N1)C)/C=C\2/C3=C(C=CC(=C3)NC(=O)C#C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of JH295 and how does it affect cancer cells?

A1: this compound is a potent and selective, irreversible inhibitor of the human centrosomal kinase, NEK2 [, ]. It targets a noncatalytic cysteine residue (Cys22) located near the glycine-rich loop of NEK2 [, ]. This cysteine residue is crucial for this compound's irreversible binding and inhibitory activity. By inhibiting NEK2, this compound induces caspase 3-mediated apoptosis (programmed cell death) in primary effusion lymphoma (PEL) cells []. Additionally, it has been shown to reduce the expression and activity of ABC transporter proteins like MDR1 and MRP, which contribute to drug resistance in cancer cells [].

Q2: Does this compound affect other kinases involved in cell division?

A2: While initial irreversible NEK2 inhibitors also showed potent inhibition of the mitotic regulator Cdk1, this compound was specifically designed to minimize this off-target effect []. The addition of an ethyl group to the oxindole propynamide scaffold of this compound significantly reduced its binding affinity for Cdk1, resulting in a 2,000-fold loss of potency against this kinase []. Importantly, at concentrations that fully inhibit NEK2 in cells, this compound does not affect mitotic progression, spindle assembly, or the activity of other mitotic kinases like Aurora B and Plk1 [, ]. This selectivity makes this compound a valuable tool for studying the specific roles of NEK2 in cells.

Q3: What evidence suggests that NEK2 is a promising therapeutic target for cancers like PEL?

A3: Research indicates that NEK2 plays a critical role in the survival of KSHV-positive PEL cells []. Inhibiting NEK2 with this compound not only triggers apoptosis in these cells but also significantly prolongs survival and reduces tumor burden in a PEL mouse model []. Furthermore, this compound sensitizes lymphoma cells to other chemotherapeutic agents like rapamycin, enhancing cancer cell death []. These findings strongly suggest that targeting NEK2 with inhibitors like this compound holds promise as a potential therapeutic strategy for PEL and potentially other cancers reliant on NEK2 activity.

Q4: Beyond its role in cancer, what other functions of NEK2 have been explored using this compound?

A4: Studies utilizing this compound have revealed an essential role for NEK2 in porcine embryonic development []. Inhibition of NEK2 with this compound disrupts normal cell division, increases DNA damage and apoptosis, and negatively impacts blastocyst formation rates []. Interestingly, researchers found that this compound's effects on embryonic development are linked to its disruption of the Wnt/β-catenin signaling pathway []. These findings highlight the diverse roles of NEK2 in cellular processes and demonstrate the utility of this compound as a tool for dissecting its functions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.